Methyl 4-methoxy-3-(thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-methoxy-3-(thiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-(thiazol-4-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with thiazole derivatives under specific conditions. One common method involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-methoxybenzoate. This intermediate is then reacted with thiazole derivatives under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(thiazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Methyl 4-methoxy-3-(thiazol-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-(thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
Methyl 4-methoxy-3-(thiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Biological Activity
Methyl 4-methoxy-3-(thiazol-4-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H11N1O3S
- Molecular Weight : 251.29 g/mol
- Functional Groups : Methoxy (-OCH3), thiazole ring, and benzoate ester.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Candida albicans | 20 | 64 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties . Studies show that it can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division.
In a study examining its effects on cancer cells, the compound exhibited the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
Melanoma | 5.2 |
Prostate Cancer | 8.7 |
Antioxidant Activity
The compound also displays antioxidant properties , which are vital in preventing oxidative stress-related diseases. The antioxidant activity was quantified using DPPH radical scavenging assays, where it showed significant scavenging ability compared to standard antioxidants like ascorbic acid.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It may modulate receptor activities that are crucial for cellular signaling pathways associated with growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives, including this compound, highlighted its superior antimicrobial properties compared to other derivatives in the same class .
- Cancer Cell Proliferation : A recent investigation into the anticancer effects showed that treatment with this compound led to a significant reduction in cell viability in melanoma cells, suggesting potential for further development as an anticancer agent .
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 4-methoxy-3-(1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11NO3S/c1-15-11-4-3-8(12(14)16-2)5-9(11)10-6-17-7-13-10/h3-7H,1-2H3 |
InChI Key |
VHWAGHPOOBQTKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2=CSC=N2 |
Origin of Product |
United States |
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